molecular formula C16H20N2O B14617121 2-(2-Aminoethylamino)-1,2-diphenylethanol CAS No. 58733-26-9

2-(2-Aminoethylamino)-1,2-diphenylethanol

Katalognummer: B14617121
CAS-Nummer: 58733-26-9
Molekulargewicht: 256.34 g/mol
InChI-Schlüssel: KSABEOZTQSQRBQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Aminoethylamino)-1,2-diphenylethanol is an organic compound that features both amine and alcohol functional groups. This compound is known for its potential applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethylamino)-1,2-diphenylethanol typically involves the reaction of 2-aminoethylamine with 1,2-diphenylethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production methods often incorporate advanced techniques such as distillation and crystallization to purify the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Aminoethylamino)-1,2-diphenylethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-(2-Aminoethylamino)-1,2-diphenylethanol has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-(2-Aminoethylamino)-1,2-diphenylethanol involves its interaction with specific molecular targets and pathways. The compound’s amine and alcohol groups allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(2-Aminoethylamino)-1,2-diphenylethanol include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of amine and alcohol functional groups attached to a diphenylethanol backbone. This structure allows it to participate in a wider range of chemical reactions and interact with a variety of molecular targets, making it a versatile compound for research and industrial applications .

Eigenschaften

CAS-Nummer

58733-26-9

Molekularformel

C16H20N2O

Molekulargewicht

256.34 g/mol

IUPAC-Name

2-(2-aminoethylamino)-1,2-diphenylethanol

InChI

InChI=1S/C16H20N2O/c17-11-12-18-15(13-7-3-1-4-8-13)16(19)14-9-5-2-6-10-14/h1-10,15-16,18-19H,11-12,17H2

InChI-Schlüssel

KSABEOZTQSQRBQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)NCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.